![molecular formula C2H4N4 B562668 Cyanoguanidine-15N4 CAS No. 63419-77-2](/img/structure/B562668.png)
Cyanoguanidine-15N4
Overview
Description
Cyanoguanidine-15N4 (CGN-15N4) is a nitrogen-containing heterocyclic compound that has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis, and it is also used as a ligand for metal-catalyzed reactions. CGN-15N4 has been studied extensively in recent years, and its potential applications in scientific research are becoming increasingly apparent. In
Scientific Research Applications
Nitrogen Dynamics Research
Cyanoguanidine-15N4 is instrumental in advancing our understanding of nitrogen dynamics in various fields, including chemical and biological sciences. It is used as a tracer to study nitrogen flows in agro-ecosystems and to understand the nitrogen cycle in soils and plant nitrogen use .
Wastewater Treatment
Poly(methylene-co-cyanoguanidine) (PMCG), which includes Cyanoguanidine-15N4, is used in wastewater treatment due to its oligomeric polycationic nature. It serves as an eco-friendly nitrogen fertilizer with prolonged activity, contributing to environmental sustainability .
Nanotechnology
Cyanoguanidine-15N4 compounds are used to functionalize graphene oxide surfaces for the adsorption and stabilization of palladium nanoparticles. This creates a heterogeneous nanocatalyst with increased palladium adsorption, which has implications in various nanotechnology applications .
Mechanism of Action
Target of Action
Cyanoguanidine-15N4 is a nitrogen-enriched heterocyclic compound . It is distinguished by the incorporation of four nitrogen atoms labeled with the nitrogen-15 isotope (15N), enhancing its utility in scientific investigations through its unique isotopic signature . .
Mode of Action
Cyanoguanidines, a group to which cyanoguanidine-15n4 belongs, have been shown to interfere with cellular metabolism and nf-κb signaling . For instance, CHS 828, a pyridyl cyanoguanidine, has been reported to inhibit nicotinamide phosphoribosyl transferase .
Biochemical Pathways
Cyanoguanidines have been associated with the modulation of cellular metabolism and nf-κb signaling pathways . These pathways play crucial roles in cell proliferation, survival, and immune responses.
properties
IUPAC Name |
2-((15N)azanylidynemethyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)/i3+1,4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBSISYHAICWAH-PQVJJBODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(#[15N])[15N]=C([15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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